molecular formula C9H5BrF3N B1375083 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile CAS No. 877131-92-5

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile

Cat. No.: B1375083
CAS No.: 877131-92-5
M. Wt: 264.04 g/mol
InChI Key: DSDNDRQVAPPETF-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile (CAS: 877131-92-5; MFCD13185431) is a brominated aromatic nitrile featuring a trifluoromethyl substituent at the ortho position relative to the acetonitrile group. Its molecular formula is C₉H₅BrF₃N, with a molecular weight of 264.05 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of the trifluoromethyl and bromo groups, which enhance reactivity in substitution and coupling reactions .

Properties

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDNDRQVAPPETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729332
Record name [4-Bromo-2-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877131-92-5
Record name [4-Bromo-2-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile typically involves the bromination of 4-(trifluoromethyl)phenylacetonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of substituted phenylacetonitriles. Key structural analogues include:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Differences/Applications Reference
2-(3-Bromo-4-fluorophenyl)acetonitrile 3-Br, 4-F 501420-63-9 228.03 Higher polarity due to fluorine; lower lipophilicity
2-(4-Bromo-3-methylphenyl)acetonitrile 4-Br, 3-CH₃ 215800-25-2 224.08 Methyl group increases steric hindrance
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile 3-Br, 4-CF₃ 1214372-42-5 264.05 Trifluoromethyl position alters electronic effects
2-[3-bromo-5-ethoxy-4-(trifluoroethoxy)phenyl]acetonitrile 3-Br, 5-OEt, 4-OCH₂CF₃ 1797290-47-1 342.13 Ethoxy groups enhance solubility
2-(2-Bromo-4-nitrophenyl)acetonitrile 2-Br, 4-NO₂ 543683-48-3 241.04 Nitro group increases reactivity

Key Observations :

  • Positional Isomerism : The placement of bromo and trifluoromethyl groups significantly impacts electronic properties. For example, the target compound’s para-bromo and ortho-trifluoromethyl arrangement creates a strong electron-deficient aromatic ring, favoring electrophilic substitution at specific positions .
  • Functional Group Effects : Nitro or ethoxy substituents (e.g., in ) modify solubility and reactivity profiles compared to halogenated analogues.

Physical Properties

  • Lipophilicity: The trifluoromethyl group increases hydrophobicity (logP ~2.5–3.0) compared to non-fluorinated analogues .
  • Purity : Commercial samples are typically >98% pure, ensuring reliability in synthetic applications .

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented by the InChI key DSDNDRQVAPPETF-UHFFFAOYSA-N, with a molecular weight of 264.04 g/mol. Its chemical properties are influenced by the presence of the bromine and trifluoromethyl groups, which are known to enhance stability and reactivity in biological systems.

Biological Activity

Currently, there is no comprehensive documentation on the specific biological activities of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile. However, its chemical similarity to other compounds suggests potential interactions with biological targets.

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties. For instance, research on related trifluoromethylated compounds indicates that they may exhibit selective activity against certain pathogens, such as Chlamydia spp. . This suggests that this compound could potentially possess antimicrobial properties worth exploring.
  • Mechanism of Action : The mechanism of action remains largely unexplored for this compound. However, it is hypothesized that compounds with similar structures may interact with biological targets through enzyme inhibition or receptor binding, affecting various cellular processes such as signal transduction and gene expression.
  • Toxicity Studies : Preliminary studies on related compounds have assessed their toxicity towards human cells and mutagenicity using models like Drosophila melanogaster. These studies are crucial for evaluating the safety profile of potential drug candidates .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameCAS NumberSimilarity Index
4-Bromo-3-(trifluoromethyl)phenylacetonitrile1159512-69-20.83
4-Bromo-2-(trifluoromethyl)benzonitrile191165-13-60.83
3-Bromo-5-(trifluoromethyl)benzonitrile691877-03-90.83
1-Bromo-4-(1,1-difluoroethyl)benzene1000994-95-50.80
1-Bromo-2-methyl-3-(trifluoromethyl)benzene69902-83-60.80

These compounds share structural similarities that may correlate with their biological activities, suggesting that further investigation into the biological effects of this compound could yield significant insights.

Case Studies and Applications

While specific case studies focusing solely on this compound are lacking, the following areas represent potential applications based on its chemical properties:

  • Pharmaceutical Development : Given its structural features, it may serve as a lead compound in drug development aimed at targeting bacterial infections or other diseases.
  • Agrochemical Use : The stability imparted by the trifluoromethyl group could make it suitable for use in agrochemicals, where enhanced efficacy and reduced degradation rates are desirable.

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